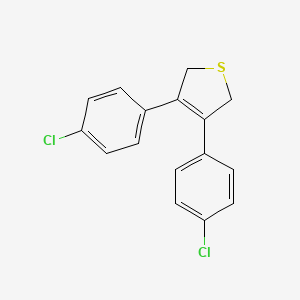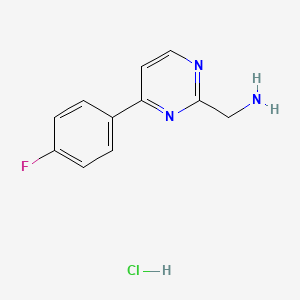
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C11H10ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with guanidine to form 4-(4-fluorophenyl)pyrimidine. This intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with specific biological targets, making it useful in the development of new drugs .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
作用機序
The mechanism of action of (4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
- (4-(Pyridin-4-yl)pyrimidin-2-yl)methanamine hydrochloride
- (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride .
Uniqueness
(4-(4-Fluorophenyl)pyrimidin-2-YL)methanamine hydrochloride is unique due to the presence of both fluorophenyl and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its metabolic stability and binding affinity to biological targets, distinguishing it from other similar compounds .
特性
CAS番号 |
1196154-37-6 |
|---|---|
分子式 |
C11H11ClFN3 |
分子量 |
239.67 g/mol |
IUPAC名 |
[4-(4-fluorophenyl)pyrimidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FN3.ClH/c12-9-3-1-8(2-4-9)10-5-6-14-11(7-13)15-10;/h1-6H,7,13H2;1H |
InChIキー |
DPHWCHCDVPPXHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
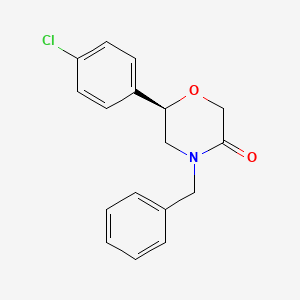
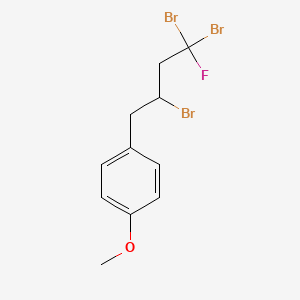
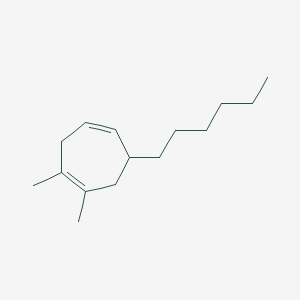
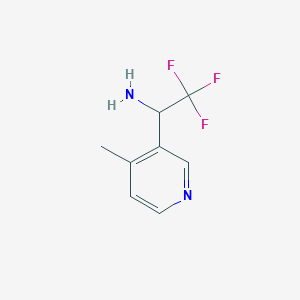
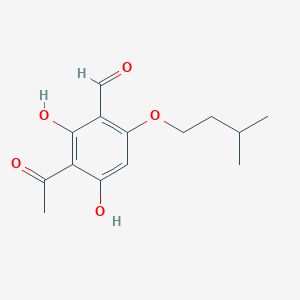
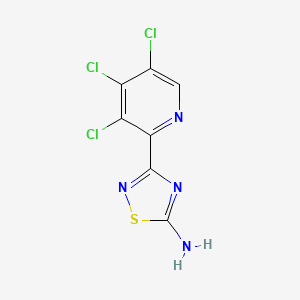
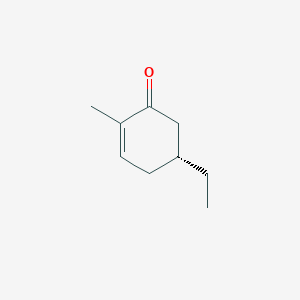
![[3-({2-[3-(Benzyloxy)phenyl]-2-oxoethyl}amino)cyclobutyl]methyl benzoate](/img/structure/B12633110.png)
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)
![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
